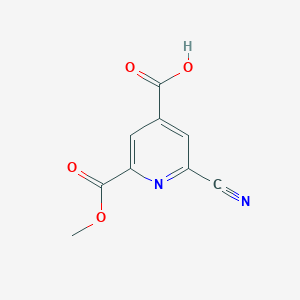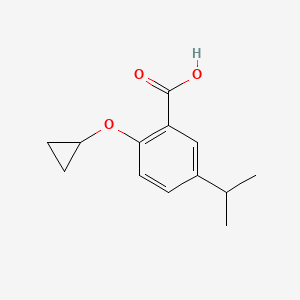
2-(Triethoxysilyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Triethoxysilyl)thiazole is a compound that combines the structural features of a thiazole ring and a triethoxysilyl group. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities and applications in various fields. The triethoxysilyl group, on the other hand, is a silicon-containing moiety often used in materials science for its ability to form strong bonds with surfaces, making it useful in coatings, adhesives, and sealants.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triethoxysilyl)thiazole typically involves the reaction of a thiazole derivative with a triethoxysilane compound. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of alpha-halocarbonyl compounds with thiourea or other thioamide-containing reactants . The resulting thiazole derivative can then be reacted with triethoxysilane under appropriate conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the thiazole intermediate, followed by its functionalization with the triethoxysilyl group. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-(Triethoxysilyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
2-(Triethoxysilyl)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the formulation of coatings, adhesives, and sealants due to its ability to form strong bonds with surfaces.
作用機序
The mechanism of action of 2-(Triethoxysilyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The triethoxysilyl group can form strong bonds with surfaces, enhancing the compound’s adhesive properties. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
類似化合物との比較
2-(Triethoxysilyl)thiazole can be compared with other thiazole derivatives and silicon-containing compounds:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both the thiazole ring and the triethoxysilyl group. This combination imparts unique properties, such as enhanced adhesion to surfaces and potential biological activities, making it a valuable compound for various applications.
特性
分子式 |
C9H17NO3SSi |
|---|---|
分子量 |
247.39 g/mol |
IUPAC名 |
triethoxy(1,3-thiazol-2-yl)silane |
InChI |
InChI=1S/C9H17NO3SSi/c1-4-11-15(12-5-2,13-6-3)9-10-7-8-14-9/h7-8H,4-6H2,1-3H3 |
InChIキー |
SEKUKFSRHCVSOA-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C1=NC=CS1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


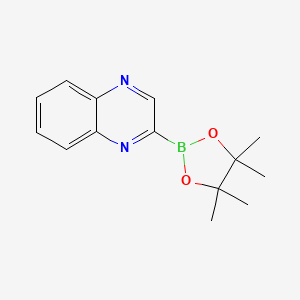

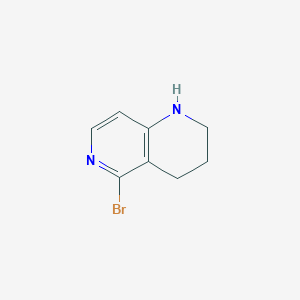
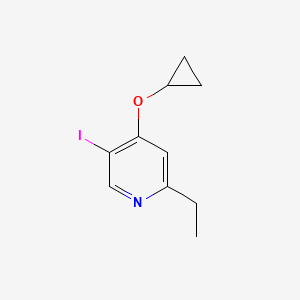

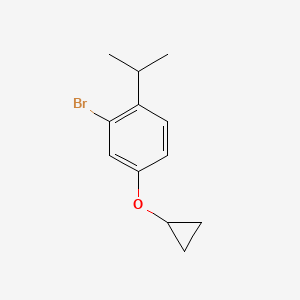
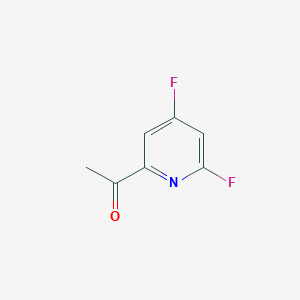
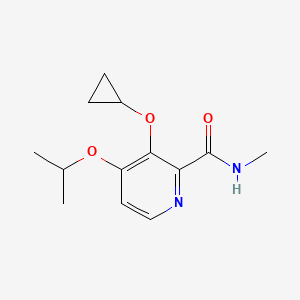
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
